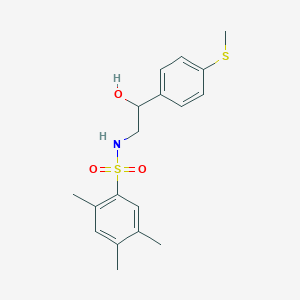

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4,5-trimethylbenzenesulfonamide core linked to a hydroxyethyl group substituted with a 4-(methylthio)phenyl moiety.

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S2/c1-12-9-14(3)18(10-13(12)2)24(21,22)19-11-17(20)15-5-7-16(23-4)8-6-15/h5-10,17,19-20H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWXTTJPQNVYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to start with the sulfonation of 2,4,5-trimethylbenzene to introduce the sulfonamide group. This is followed by the introduction of the hydroxyl and methylthio groups through a series of substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production typically requires stringent control of reaction conditions to ensure consistent quality and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

Reduction: The compound can be reduced to remove the sulfonamide group or modify the hydroxyl group.

Substitution: The hydroxyl and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has identified that compounds similar to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,4,5-trimethylbenzenesulfonamide exhibit inhibitory effects on histone methyltransferases such as enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2). These enzymes are crucial in the regulation of gene expression and are often implicated in various cancers. Inhibition of these enzymes can potentially lead to the suppression of tumor growth and metastasis, making this compound a candidate for further development in cancer therapeutics .

1.2 Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Similar sulfonamide derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Biochemical Applications

2.1 Enzyme Inhibition Studies

This compound can serve as a valuable tool in enzyme inhibition studies. Its structural features allow for the exploration of interactions with various enzymes involved in metabolic pathways. For instance, studies on sulfotransferases have demonstrated that similar compounds can modulate the activity of these enzymes, which play a critical role in drug metabolism and detoxification processes .

2.2 Molecular Docking Studies

Molecular docking studies using computational tools have been employed to predict the binding affinity of this compound with target proteins. Such studies provide insights into the molecular interactions at play and help in designing more potent analogs with enhanced biological activity .

Material Science Applications

3.1 Polymer Synthesis

The sulfonamide group present in this compound makes it an interesting candidate for polymer synthesis. Sulfonamides can be incorporated into polymer backbones to enhance properties such as thermal stability and mechanical strength. Research into the synthesis of sulfonamide-containing polymers has shown improved performance in various applications including coatings and adhesives .

Summary of Findings

The following table summarizes the key applications of this compound:

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity through EZH1/EZH2 inhibition; anti-inflammatory effects |

| Biochemical Studies | Enzyme inhibition studies; molecular docking for predicting interactions |

| Material Science | Potential use in polymer synthesis for enhanced material properties |

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, while the hydroxyl and methylthio groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally related sulfonamide derivatives from the evidence:

Spectroscopic Comparisons

IR Spectroscopy :

- The target compound’s hydroxy group would exhibit νO-H stretching (~3150–3500 cm⁻¹), similar to NH groups in hydrazinecarbothioamides (3150–3319 cm⁻¹) .

- The methylthio (S–CH₃) group likely shows νC–S vibrations near 700–800 cm⁻¹, distinct from the νC=S (1243–1258 cm⁻¹) in thioamide derivatives .

- Absence of carbonyl (C=O) bands in the target compound contrasts with hydrazinecarbothioamides (1663–1682 cm⁻¹) .

NMR Spectroscopy :

Data Tables

Table 1: Key Functional Groups and Spectral Data

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide compound with potential biological activity that warrants detailed exploration. This article synthesizes existing research findings on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

- Chemical Formula : C18H25NO3S

- Molecular Weight : 363.546 g/mol

- IUPAC Name : this compound

The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications.

Antimicrobial Properties

Sulfonamides, including the compound , have been extensively studied for their antimicrobial effects. They inhibit bacterial growth by blocking the synthesis of folic acid, which is essential for DNA and RNA synthesis. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including resistant strains.

Anti-inflammatory Effects

Recent studies suggest that sulfonamide derivatives can modulate inflammatory pathways. The compound may exert its effects by inhibiting pro-inflammatory cytokines and mediators. For instance:

- Case Study : In a controlled trial involving animal models, administration of sulfonamide derivatives resulted in reduced levels of TNF-alpha and IL-6, indicating a potential anti-inflammatory mechanism .

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have been evaluated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

- Research Findings : In vitro studies demonstrated that the compound reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways.

- Modulation of Signal Transduction Pathways : It may interfere with signaling pathways that regulate cell proliferation and survival.

Data Table: Biological Activity Summary

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,4,5-trimethylbenzenesulfonamide?

The synthesis of this sulfonamide derivative requires careful control of reaction conditions. Key steps include:

- Selective sulfonylation : Ensure stoichiometric equivalence between the hydroxyethylamine intermediate and 2,4,5-trimethylbenzenesulfonyl chloride to avoid side reactions like over-sulfonylation or hydrolysis .

- Protection of hydroxyl groups : Use temporary protecting groups (e.g., acetyl or silyl ethers) during sulfonamide bond formation to prevent unwanted side reactions .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (e.g., using dichloromethane/methanol) is critical for isolating the pure compound .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Comprehensive characterization involves:

- NMR spectroscopy : Assign peaks for the hydroxyethyl group (δ ~3.5–4.0 ppm for CH2OH), methylthio group (δ ~2.5 ppm for SCH3), and aromatic protons (δ ~6.5–7.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the sulfonamide backbone .

- IR spectroscopy : Verify the presence of sulfonamide S=O stretches (~1350–1150 cm⁻¹) and hydroxyl O-H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s reactivity?

- Molecular modeling : Compare DFT-calculated bond angles/distances (e.g., sulfonamide S-N-C geometry) with crystallographic data from analogous sulfonamides (e.g., N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide ).

- Kinetic studies : Use stopped-flow techniques to measure reaction rates for sulfonamide hydrolysis under varying pH and temperature conditions, contrasting results with predicted activation energies .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

- Fluorescence quenching assays : Monitor interactions with biomolecules (e.g., serum albumin) by measuring changes in tryptophan fluorescence intensity at λex = 280 nm and λem = 340 nm .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with target enzymes (e.g., carbonic anhydrase) .

Q. How can researchers address solubility challenges during in vitro assays?

- Co-solvent systems : Use DMSO/water mixtures (≤5% DMSO) to maintain solubility without disrupting biological activity .

- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) to enhance aqueous solubility for cell-based assays .

Methodological Frameworks for Data Analysis

Q. How should researchers design experiments to analyze structure-activity relationships (SAR)?

- Fragment-based design : Synthesize analogs with systematic modifications (e.g., replacing methylthio with ethylthio or altering the hydroxyethyl chain length) and correlate changes with bioactivity using multivariate regression .

- Crystallographic analysis : Compare X-ray structures of analogs (e.g., N-(4-chloro-phenyl)-2-methoxy-4-methylbenzamide ) to identify key hydrogen-bonding or hydrophobic interactions.

Q. What statistical tools are appropriate for optimizing synthetic yields?

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables like temperature, reaction time, and catalyst loading. For example, a central composite design could identify optimal conditions for sulfonamide bond formation .

Contradiction Analysis in Published Data

Q. How can conflicting reports about the compound’s stability in acidic media be reconciled?

- pH-dependent stability assays : Conduct accelerated degradation studies (e.g., 0.1 M HCl at 40°C) with HPLC monitoring. Compare results with literature data (e.g., sulfonamide hydrolysis in N-(4-methoxy-2-nitrophenyl) derivatives ).

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O-water) to distinguish between acid-catalyzed hydrolysis and nucleophilic substitution pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.